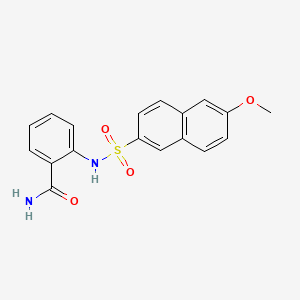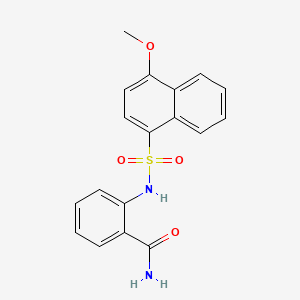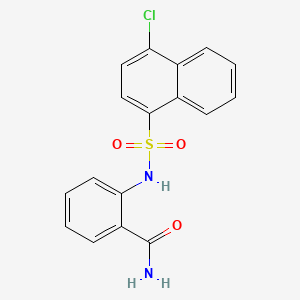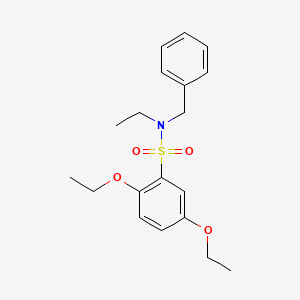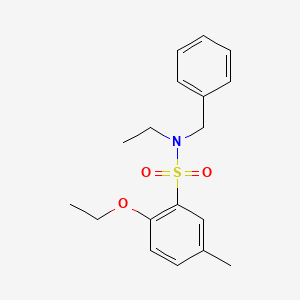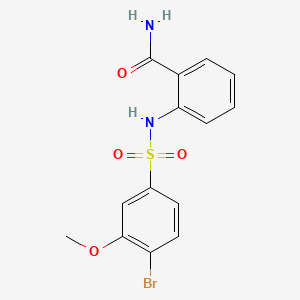
Cerium136
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium-136 is a naturally occurring isotope of cerium, a rare-earth metal. Cerium is the most abundant of the rare-earth elements and is found in minerals such as bastnasite and monazite. Cerium-136 has an atomic number of 58 and a mass number of 136, with 58 protons and 78 neutrons in its nucleus. It is a stable isotope and constitutes about 0.19% of naturally occurring cerium .
Métodos De Preparación
Cerium-136 can be prepared through various synthetic routes. One common method involves the reduction of cerium(IV) oxide (CeO2) using a suitable reducing agent such as hydrogen gas at high temperatures. Another method is the electrolysis of cerium(III) chloride (CeCl3) in a molten salt medium. Industrial production of cerium typically involves the extraction of cerium from its ores, followed by purification and separation processes .
Análisis De Reacciones Químicas
Cerium-136, like other cerium isotopes, undergoes various chemical reactions. It readily reacts with oxygen to form cerium(IV) oxide (CeO2), a process known as oxidation. Cerium can also undergo reduction reactions, where cerium(IV) is reduced to cerium(III) using reducing agents such as hydrogen or carbon monoxide. Additionally, cerium can participate in substitution reactions, where cerium atoms replace other metal atoms in compounds. Common reagents used in these reactions include acids, bases, and other metal salts. Major products formed from these reactions include cerium oxides, cerium halides, and cerium nitrates .
Aplicaciones Científicas De Investigación
Cerium-136 has a wide range of scientific research applications. In chemistry, cerium compounds are used as catalysts in various reactions, including oxidation and hydrogenation processes. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer. In industry, cerium is used in the production of glass and ceramics, as well as in the manufacturing of catalytic converters for automobiles .
Mecanismo De Acción
The mechanism of action of cerium-136 and its compounds is primarily based on their redox properties. Cerium can exist in both +3 and +4 oxidation states, allowing it to participate in redox reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This antioxidant activity is attributed to the reversible conversion between cerium(III) and cerium(IV) states, which helps neutralize ROS and prevent cellular damage .
Comparación Con Compuestos Similares
Cerium-136 can be compared with other cerium isotopes, such as cerium-138, cerium-140, and cerium-142. While all these isotopes share similar chemical properties, cerium-136 is unique due to its specific neutron number and stable nature. Other similar compounds include lanthanide elements like lanthanum, praseodymium, and neodymium, which also exhibit similar chemical behaviors but differ in their atomic structures and specific applications .
Propiedades
Número CAS |
15758-67-5 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


